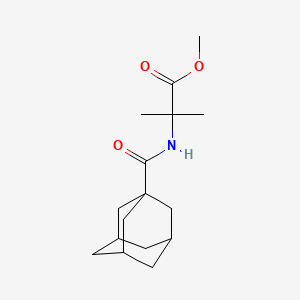
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid, also known as CPAB, is a synthetic compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. CPAB is a derivative of glutamic acid and has been shown to exhibit neuroprotective and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating glutamate receptors and reducing oxidative stress-induced damage. This compound has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. It has also been found to increase the production of the anti-inflammatory cytokine interleukin-10. This compound has been shown to reduce oxidative stress-induced damage in neuronal cells and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid is its ability to exhibit neuroprotective and anti-inflammatory effects at low concentrations. This makes it an attractive candidate for further research and development. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Another area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for research and development purposes. Additionally, more studies are needed to explore the potential anti-cancer properties of this compound and its effects on other physiological systems.
Synthesis Methods
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid can be synthesized through a multi-step process that involves the reaction of 4-cyclopentylamino-2-methyl-2-pentenoic acid with acetic anhydride and subsequent oxidation with potassium permanganate. This synthesis method has been described in detail in various scientific publications.
Scientific Research Applications
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid has been shown to exhibit neuroprotective effects in various in vitro and in vivo models. It has been found to protect neuronal cells from oxidative stress-induced cell death and reduce the production of pro-inflammatory cytokines. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition to its neuroprotective effects, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
(E)-4-(cyclopentylamino)-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7(10(13)14)6-9(12)11-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12)(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEISNHMLNRRBZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1CCCC1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5468581.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5468585.png)
![4-{4-[(3-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5468593.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5468606.png)
![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5468619.png)

![propyl 2-{[3-(5-nitro-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5468641.png)
![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)

![4-[(2-isopropyltetrahydro-2H-pyran-4-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5468668.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)prolinamide](/img/structure/B5468676.png)